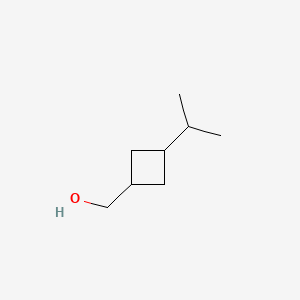

(3-Isopropylcyclobutyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Isopropylcyclobutyl)methanol” is a fine chemical . It is not a stock item and may not be readily available . The CAS number for this compound is 1269291-96-4 .

Chemical Reactions Analysis

While specific chemical reactions involving “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives are known to undergo various reactions. For instance, methanol can be converted to hydrocarbons, olefins, gasoline, and aromatics over zeolite and zeotype catalysts . Additionally, primary alcohols and methanol can react to form alkyl halides under acidic conditions .Aplicaciones Científicas De Investigación

Lipid Dynamics in Biological Membranes Methanol is utilized as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. This study demonstrated that methanol significantly influences lipid dynamics, particularly in the context of 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles, affecting their mixing and transfer kinetics (Nguyen et al., 2019).

Catalytic Chemical Synthesis Methanol serves as a renewable chemical feedstock in catalytic chemical synthesis. It engages in direct C–C coupling with allenes using a homogeneous iridium catalyst, facilitating the production of higher alcohols incorporating all-carbon quaternary centers (Moran et al., 2011).

Reactions with Isoprenoid Alcohols The reaction of BF3-methanol with certain alcohols, such as allylic alcohols with an alkyl branch, results in the formation of methyl ethers. This reaction is particularly notable with compounds like phytol (Irene et al., 1976).

N-Methylation of Amines and Transfer Hydrogenation Methanol has been used as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes. This process is facilitated by a cost-effective RuCl3.xH2O catalyst and highlights the synthetic value of methanol in organic synthesis (Sarki et al., 2021).

Methanol Production via CO2 Hydrogenation Methanol is produced from CO2 hydrogenation, a process of growing interest in sustainable energy technologies. Research on various reactor configurations and simulations for methanol production underlines its significance as a valuable chemical for both fuel and synthesis of other chemicals (Leonzio et al., 2019).

Direcciones Futuras

While specific future directions for “(3-Isopropylcyclobutyl)methanol” are not detailed in the available resources, methanol and its derivatives have a promising future. Methanol’s versatility in use secures its future, and reinvestment in conventional methanol is necessary to support demand growth long term . Methanol is also emerging as a marine fuel, with a contracting spree pushing the orderbook to 205 newbuilds . Furthermore, bacteria have been engineered in the laboratory to efficiently use methanol, which can now be tapped into to produce valuable products currently made by the chemical industry from fossil fuels .

Propiedades

IUPAC Name |

(3-propan-2-ylcyclobutyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)8-3-7(4-8)5-9/h6-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHPFGGDBCIDRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680560 |

Source

|

| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269291-96-4 |

Source

|

| Record name | [3-(Propan-2-yl)cyclobutyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)